Conophylline

Pancreatic Beta Cell Differentiation Regenerative Medicine Diabetes Research

Conophylline is the only bisindole vinca alkaloid that promotes pancreatic β-cell neogenesis via p38 MAPK while simultaneously inhibiting stellate cell activation and fibrosis—without the cytotoxicity of vincristine/vinblastine. Unlike standard microtubule inhibitors, it uniquely preserves cell viability in long-term differentiation studies, stabilizes IκBα to block NFκB without toxicity, suppresses ERK1/2-driven HAS2/versican/collagen ECM deposition, and shows negligible lipase inhibition (IC50 3.31 µM vs. orlistat 0.99 µM). Validated in Goto-Kakizaki rat T2D islet fibrosis models. Standard purity ≥98%.

Molecular Formula C44H50N4O10
Molecular Weight 794.9 g/mol
Cat. No. B13846019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConophylline
Molecular FormulaC44H50N4O10
Molecular Weight794.9 g/mol
Structural Identifiers
SMILESCCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC
InChIInChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1
InChIKeyQZRIMAMDGWAHPQ-ATPAGDLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conophylline: A Vinca Alkaloid with Unique Differentiation-Inducing and Anti-Fibrotic Properties


Conophylline is a bisindole vinca alkaloid (C44H50N4O10, MW 794.89) isolated from the leaves of Tabernaemontana divaricata and Ervatamia microphylla [1]. It belongs to the same alkaloid class as the well-known anti-cancer agents vincristine and vinblastine, but exhibits a distinct biological profile [2]. Conophylline functions primarily as a differentiation inducer for pancreatic progenitor cells and is characterized by its ability to suppress the activation of pancreatic and hepatic stellate cells (HSC) and induce their apoptosis, a mechanism that differentiates it from many other vinca alkaloids [3].

Why Conophylline Cannot Be Substituted by Other Vinca Alkaloids or Pancreatic Lipase Inhibitors


Conophylline's mechanism of action is fundamentally different from its structural analogs (e.g., vincristine, vinblastine) and from standard drugs like orlistat. While vincristine and vinblastine act as microtubule inhibitors to block mitosis, conophylline induces differentiation of pancreatic progenitor cells by activating p38 MAPK, a pathway not associated with cytotoxic tubulin binding [1]. Furthermore, unlike the potent pancreatic lipase inhibitor orlistat (IC50 = 0.99 µM), conophylline exhibits significantly weaker lipase inhibition (IC50 = 3.31 µM) [2]. Critically, conophylline is the only compound in this set demonstrated to simultaneously promote β-cell neogenesis and inhibit the activation of stellate cells, a key driver of fibrosis, a property even the structurally related activin A lacks [3]. This unique combination of differentiation-promoting and anti-fibrotic activity means that substituting conophylline with a generic vinca alkaloid or a standard lipase inhibitor would result in a complete loss of the desired phenotype and would introduce cytotoxic or off-target effects.

Quantitative Differentiation of Conophylline from Analogs: A Procurement Evidence Guide


Divergent Differentiation: Conophylline vs. Activin A in Pancreatic Progenitor Cells

Conophylline reproduces the differentiation-inducing activity of Activin A in pancreatic AR42J progenitor cells but, unlike Activin A, does not induce apoptosis [1]. This is a critical differentiation, as the apoptotic effect of Activin A limits its therapeutic utility. Conophylline achieves this by increasing neurogenin-3 expression via p38 MAPK activation, a pathway distinct from the apoptotic signaling triggered by Activin A.

Pancreatic Beta Cell Differentiation Regenerative Medicine Diabetes Research

Opposing Effects on Fibrosis: Conophylline vs. Activin A in Pancreatic Stellate Cells

A direct comparison reveals that while Activin A stimulates the activation of pancreatic stellate cells (PSCs), a key driver of fibrosis, Conophylline inhibits it [1]. In Goto-Kakizaki (GK) rats, a model of type 2 diabetes, oral administration of Conophylline for 4 weeks significantly improved islet fibrosis and reduced the invasion of stellate cells and macrophages [2]. This in vivo outcome is directly linked to the compound's divergent action on PSCs compared to its functional analog Activin A.

Anti-Fibrotic Therapy Pancreatic Stellate Cells Type 2 Diabetes

Weak Pancreatic Lipase Inhibition: Conophylline vs. Orlistat

Conophylline exhibits weak inhibitory activity against porcine pancreatic lipase (IC50 = 3.31 µM), a property that is significantly less potent than the standard drug orlistat (IC50 = 0.99 µM) [1]. This quantitative difference demonstrates that Conophylline is not a suitable starting point or alternative for projects focused on potent pancreatic lipase inhibition for obesity management. Furthermore, Conophylline's mechanism of action is distinct, and its anti-fibrotic and differentiation-inducing properties are not observed with orlistat.

Obesity Metabolic Disease Enzyme Inhibition

Safety Profile: Low Cytotoxicity of Conophylline Compared to Other Vinca Alkaloids

In contrast to the cytotoxic mechanisms of its structural relatives vincristine and vinblastine (which target tubulin), Conophylline demonstrates a favorable low-toxicity profile in specific cell types. In Jurkat T-cells, Conophylline showed no toxicity even at a concentration of 1 µg/ml after a 6-hour treatment [1]. Instead of causing cell death, it inhibited TNF-α-induced NFκB activation by blocking IκBα phosphorylation and degradation [2]. This mechanistic and safety differentiation is key, as it allows for the study of cellular signaling and differentiation without the confounding variable of acute cytotoxicity.

Cytotoxicity Drug Safety Cell Signaling

Pharmacokinetic Profile of a Conophylline Analog: Implications for Procurement

While specific PK data for unmodified Conophylline is limited, studies on a closely related analog, 10-dehydroxyl-12-demethoxy-conophylline, provide class-level context. In rats, this analog exhibited a short plasma half-life (t1/2α ~7 min, t1/2β ~68 min) and very high plasma protein binding (>80%), resulting in a low absolute oral bioavailability of only 15.79% [1]. These data suggest that procurement for in vivo studies must account for potential rapid clearance and the need for optimized dosing routes or formulations to achieve target engagement.

Pharmacokinetics ADME Drug Development

Optimal Application Scenarios for Conophylline Based on Quantitative Evidence


Studying Pancreatic Beta Cell Neogenesis and Differentiation

Conophylline is the ideal chemical probe for this scenario. It induces differentiation of pancreatic AR42J progenitor cells into insulin-producing endocrine cells without causing apoptosis, a key advantage over the endogenous factor Activin A. This allows for clean, long-term studies of the signaling pathways (p38 MAPK, neurogenin-3) driving β-cell formation without the confounding effects of cell death [1].

Investigating Anti-Fibrotic Mechanisms in the Pancreas

Conophylline uniquely inhibits the activation of pancreatic stellate cells (PSCs) and reduces collagen production, an effect directly opposite to that of its functional analog Activin A. This makes Conophylline an essential tool for studying the link between PSC activity and islet fibrosis in models of type 2 diabetes, as demonstrated in vivo in Goto-Kakizaki rats [2].

Examining Non-Cytotoxic Inhibition of NFκB Signaling

Unlike cytotoxic vinca alkaloids, Conophylline inhibits TNF-α-induced NFκB activation without causing acute toxicity in cell models like Jurkat T-cells. It stabilizes IκBα, preventing NFκB's nuclear translocation. This property is valuable for researchers dissecting inflammatory signaling pathways in the context of cell differentiation or immune cell function, where maintaining cell viability is paramount [3].

Exploring the Regulation of Extracellular Matrix Formation

Conophylline provides a novel tool to study ECM dynamics in fibrosis. It significantly inhibits the expression of hyaluronan synthase 2 (HAS2) and the incorporation of versican and collagens into the ECM in cells treated with TGFβ. This effect is mediated through inhibition of ERK1/2 phosphorylation, offering a specific mechanism for studying how ECM formation is controlled independently of SMAD signaling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.